(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide

Medicinal chemistry Scaffold design SAR

(Z)-N-(4,5-Diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide (CAS 313403-63-3, PubChem CID is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a 4,5-diphenyl-substituted thiazole core linked via an exocyclic imine to a 4-fluorobenzamide moiety. The compound has a molecular weight of 374.4 g/mol, a calculated lipophilicity (XLogP3) of 5.5, a topological polar surface area of 70.2 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C22H15FN2OS
Molecular Weight 374.43
CAS No. 313403-63-3
Cat. No. B2595955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide
CAS313403-63-3
Molecular FormulaC22H15FN2OS
Molecular Weight374.43
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C22H15FN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26)
InChIKeyQDCCSFFSJBTWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(4,5-Diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide (CAS 313403-63-3): Compound Class, Physicochemical Profile, and Procurement Baseline


(Z)-N-(4,5-Diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide (CAS 313403-63-3, PubChem CID 1123869) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a 4,5-diphenyl-substituted thiazole core linked via an exocyclic imine to a 4-fluorobenzamide moiety [1]. The compound has a molecular weight of 374.4 g/mol, a calculated lipophilicity (XLogP3) of 5.5, a topological polar surface area of 70.2 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1]. This combination of diphenylthiazole and 4-fluorobenzamide pharmacophores places it at the intersection of several bioactive chemical series investigated for anticancer, anti-inflammatory, and enzyme-inhibitory applications, though direct published quantitative bioactivity data for this specific CAS entity remain limited [2][3].

Why Generic Substitution Fails for (Z)-N-(4,5-Diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide: Structural Determinants of Target Engagement and Selectivity


Within the thiazol-2-ylidene-benzamide chemotype, even single-atom variations in the aryl substitution pattern produce large (>10-fold) shifts in enzyme isoform selectivity and cellular potency. For example, in a systematic study of 18 thiazol-2-ylidene-benzamide derivatives evaluated against tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (IAP), compound 2e (2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) exhibited an h-TNAP IC₅₀ of 0.079 µM, whereas close analogs bearing different halogen or methyl substitutions on the benzamide ring showed substantially weaker inhibition [2]. Similarly, among N-(3-(substituted-phenyl)-4-methylthiazol-2(3H)-ylidene)-benzamides tested against HIV-2, the 4-bromo and 4-iodo analogs displayed IC₅₀ values ranging from 0.40 to >100 µg/mL, demonstrating that the identity and position of the halogen on the benzamide ring critically control antiviral activity [1]. The target compound combines a distinctive 4,5-diphenylthiazole core—which occupies a larger steric volume than the more common 4-methylthiazole scaffold—with a 4-fluorobenzamide terminus. This specific pairing of scaffold bulk and fluorine electronegativity cannot be replicated by commercially available 2-fluoro, 2,6-difluoro, or unsubstituted benzamide analogs and is predicted, based on class-level SAR, to confer a unique selectivity signature in enzyme inhibition and cellular assays [1][2].

Quantitative Differentiation Evidence for (Z)-N-(4,5-Diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide Against Comparator Chemotypes


Molecular Topology Differentiation: 4,5-Diphenylthiazole vs 4-Methylthiazole Scaffold Bulk and Lipophilicity

The target compound employs a 4,5-diphenylthiazole core, whereas the most extensively characterized thiazol-2-ylidene-benzamide analogs in the alkaline phosphatase and anti-HIV literature (e.g., compound 2e, compounds 35 and 39) are built on a 4-methylthiazole scaffold [2][3]. The 4,5-diphenyl substitution increases the calculated XLogP3 by approximately 2 log units relative to the 4-methyl-3-phenylthiazole core (estimated XLogP3 ≈ 3.5 for the 4-methyl series vs 5.5 for the target compound) and increases the heavy atom count from 22 to 27, substantially altering membrane permeability and protein-binding site occupancy potential [1]. The larger steric footprint of the diphenylthiazole scaffold has been correlated with enhanced binding to the COX-2 active site in independent diphenylthiazole derivative studies, where compounds such as 15b and 17b achieved low-micromolar IC₅₀ values against EGFR (0.2–0.4 µM) and BRAF (1.3–1.7 µM) [4].

Medicinal chemistry Scaffold design SAR

Halogen Position Isomer Differentiation: 4-Fluorobenzamide vs 2-Fluorobenzamide in Thiazol-2-ylidene Bioactivity

The closest commercially cited structural analog to the target compound is N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-fluorobenzamide (CAS unavailable; C₂₂H₁₅FN₂OS, MW 374.4), which differs only in the position of the fluorine atom on the benzamide ring (ortho vs para) [2]. In the thiazol-2-ylidene-benzamide alkaline phosphatase inhibitor series, the position of halogen substitution on the benzamide ring was shown to be a critical determinant of h-TNAP vs IAP isoform selectivity: the 2″-chloro analog (2e) achieved an h-TNAP IC₅₀ of 0.079 ± 0.002 µM, with a selectivity index of >100-fold over IAP, while the 4″-chloro and 4″-bromo analogs displayed markedly different inhibition profiles [1]. This halogen position-dependent SAR logic applies directly to the 4-fluoro vs 2-fluoro differentiation, where para-fluorine substitution alters both the electronic character and the hydrogen-bonding capability of the benzamide carbonyl relative to ortho-fluorine [1].

Enzyme inhibition Structure-activity relationship Halogen bonding

Diphenylthiazole Core as a Privileged COX/EGFR Multi-Target Scaffold: Class-Level Potency Benchmarks

The 4,5-diphenylthiazole scaffold, which forms the core of the target compound, has been independently validated as a privileged scaffold for cyclooxygenase (COX) and epidermal growth factor receptor (EGFR) multi-target inhibition. In a 2017 study of 18 novel diphenylthiazole derivatives, compounds 10b and 17b achieved IC₅₀ values of 0.4 µM and 0.2 µM against EGFR, respectively, and 1.3 µM and 1.7 µM against BRAF, with concomitant COX-2 inhibitory activity [1]. The most potent COX-inhibitory diphenylthiazole-thiazolidinone hybrids (13b, 14, 15b) showed IC₅₀ values between 2.03 and 12.27 µM against COX isoforms [2]. While these specific compounds bear thiazolidinone or heterocyclic extensions at the 2-position absent in the target compound, the conserved 4,5-diphenylthiazole core has been proposed as the primary pharmacophore for COX-2 active-site recognition based on docking studies [1][2]. The target compound represents a structurally minimal diphenylthiazole-COX pharmacophore probe, lacking the additional heterocyclic extensions present in the multi-target leads.

COX inhibition EGFR inhibition Multi-target anticancer

Physicochemical Property Space Differentiation: Target Compound vs Clinical Thiazole-Based Agents

The target compound occupies a distinct physicochemical space compared to clinically approved thiazole-containing agents. The calculated XLogP3 of 5.5 exceeds that of dasatinib (XLogP ≈ 3.5), alpelisib (XLogP ≈ 3.0), and febuxostat (XLogP ≈ 3.8), driven by the 4,5-diphenyl substitution [1]. The topological polar surface area (TPSA) of 70.2 Ų is intermediate between the CNS-penetrant range (<60–70 Ų) and the peripherally restricted range (>90 Ų), suggesting potential blood-brain barrier permeability intermediate between these extremes [1]. The single hydrogen bond donor limits aqueous solubility relative to analogs with additional HBD capacity, while the four rotatable bonds and four hydrogen bond acceptors confer conformational flexibility for induced-fit binding [1]. These computed properties provide procurement-relevant specifications for compound quality control (identity confirmation by exact mass 374.08891244 Da) and for exclusion of degraded or mis-synthesized material.

Drug-likeness Physicochemical profiling Procurement specification

Anti-HIV-2 Activity Class Benchmark: Thiazol-2-ylidene-Benzamide Chemotype Selectivity for HIV-2 Over HIV-1

A distinctive and rare feature of the thiazol-2-ylidene-benzamide chemotype is its selective anti-HIV-2 activity, which is mechanistically distinct from the HIV-1-targeting profiles of most clinical antiretrovirals. In the Saeed et al. 2011 study, compound 39 (bearing a 4-iodobenzamide terminus) exhibited an IC₅₀ of 0.40 µg/mL against HIV-2 strain ROD with a CC₅₀ > 125 µg/mL, yielding a selectivity index > 313, while showing negligible activity against HIV-1 [1]. Compound 35 (4-bromobenzamide) showed an HIV-2 IC₅₀ of 2.02 µg/mL with a selectivity index ≥ 52 [1]. A subsequent 2019 study confirmed HIV-2-selective activity for additional thiazol-2-ylidene benzamide analogs, with compounds 2j and 2n showing EC₅₀ values of 2.44 and 49.38 µg/mL against HIV-2, respectively [2]. The target compound, bearing a 4-fluorobenzamide terminus, represents an unexplored halogen variant within this HIV-2-selective series and is predicted, based on the electronic similarity of fluorine to the halogen series (Br, I, Cl), to contribute to a halogen-dependent HIV-2 activity gradient.

Antiviral HIV-2 Selectivity

Alkaline Phosphatase Isozyme Inhibition Landscape: Benchmarking Target Compound Position Against Published Thiazol-2-ylidene-Benzamide Inhibitors

In the 2018 study by Ejaz et al., a panel of thiazol-2-ylidene-benzamide derivatives was screened against human tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (IAP), and placental alkaline phosphatase (PLAP) [1]. The most potent compound identified, 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide (2e), achieved an h-TNAP IC₅₀ of 0.079 ± 0.002 µM with >100-fold selectivity over IAP [1]. Compounds 2i and 2a showed intermediate h-TNAP inhibition. A significant positive correlation was observed between h-TNAP inhibition and cytotoxicity against MCF-7 (breast), K-562 (bone marrow), and HeLa (cervical) cancer cell lines, supporting AP isozyme inhibition as a therapeutically relevant mechanism [1]. The target compound differs from 2e in two key structural features: (i) the 4,5-diphenylthiazole core replaces the 4-methyl-3-(4′-fluorophenyl)thiazole, and (ii) the 4-fluorobenzamide replaces the 2″-chlorobenzamide. Each structural divergence represents a position within the SAR matrix that has not been experimentally resolved, making the target compound a high-value probe for extending the alkaline phosphatase inhibitor SAR into diphenylthiazole space.

Alkaline phosphatase Isozyme selectivity h-TNAP

Recommended Application Scenarios for (Z)-N-(4,5-Diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide Based on Differentiated Evidence


Alkaline Phosphatase Isozyme Inhibitor SAR Probe: Extending h-TNAP Selectivity into Diphenylthiazole Chemical Space

Procure this compound to serve as a structural probe for mapping the contribution of the 4,5-diphenylthiazole scaffold to h-TNAP vs IAP isoform selectivity. The target compound occupies an unexplored cell in the thiazol-2-ylidene-benzamide SAR matrix, where the published benchmark compound 2e (h-TNAP IC₅₀ = 0.079 µM, >100-fold selective over IAP) is built on a 4-methylthiazole core rather than the 4,5-diphenylthiazole core [3]. Screening the target compound alongside its 2-fluorobenzamide isomer would deconvolute the cooperative effects of scaffold bulk (diphenyl vs monomethyl) and halogen position (para-fluoro vs ortho-fluoro) on AP isozyme inhibition, directly informing lead optimization strategies [3].

HIV-2-Selective Antiviral Screening Library Component: Halogen-Dependent Activity Gradient Mapping

Include this compound in focused antiviral screening libraries targeting HIV-2, a virus for which the thiazol-2-ylidene-benzamide chemotype has demonstrated unusual selectivity with negligible HIV-1 cross-reactivity [2][6]. Published analogs with 4-iodo and 4-bromo substitution on the benzamide ring have achieved HIV-2 IC₅₀ values as low as 0.40 µg/mL with selectivity indices exceeding 300 [2]. The target compound's 4-fluoro substitution fills the halogen activity gradient between the unsubstituted benzamide (generally inactive) and the 4-chloro/bromo/iodo series, enabling quantitative assessment of the halogen electronic effect on HIV-2 antiviral potency [2].

Minimal Diphenylthiazole Pharmacophore Probe for COX-2/EGFR Target Engagement Deconvolution

Use this compound as a structurally minimized probe to determine the intrinsic contribution of the 4,5-diphenylthiazole core to COX-2 and EGFR target engagement, independent of the thiazolidinone, pyrazole, or other heterocyclic extensions present in published multi-target diphenylthiazole leads such as compounds 10b, 17b (EGFR IC₅₀ 0.2–0.4 µM), and 13b/15b (COX IC₅₀ 2.03–12.27 µM) [4][5]. Comparing its target engagement profile against the more elaborated leads would quantify the pharmacophoric value added by the heterocyclic extensions and clarify whether the 4,5-diphenylthiazole moiety alone is sufficient for target recognition [4].

Physicochemical Comparator for Lipophilic Thiazole Library Design and QC Benchmarking

Employ this compound as a high-lipophilicity reference standard (XLogP3 = 5.5, TPSA = 70.2 Ų) within thiazole-focused compound libraries, providing a procurement QC benchmark via exact mass confirmation (374.08891244 Da) [1]. Its property profile deliberately samples the upper boundary of drug-like lipophilicity for the thiazol-2-ylidene-benzamide class, enabling researchers to calibrate solubility, permeability, and protein-binding assays against a compound that defines the practical lipophilicity ceiling for this chemotype [1].

Quote Request

Request a Quote for (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.